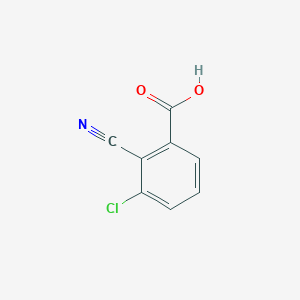

3-Chloro-2-cyanobenzoic acid

概要

説明

3-Chloro-2-cyanobenzoic acid is a useful research compound. Its molecular formula is C8H4ClNO2 and its molecular weight is 181.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

3-Chloro-2-cyanobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting different health conditions.

Cardiovascular Drugs

Research indicates that this compound is involved in the synthesis of cardiovascular medications. Specifically, it acts as a precursor for compounds that modulate blood pressure and improve heart function .

Antimicrobial Agents

The compound has been explored for its potential in developing antimicrobial agents. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, making it a candidate for further research in antibiotic development .

Pain Management

Another area of interest is the use of this compound in synthesizing analgesics. Its derivatives have shown promise in alleviating pain through various mechanisms, potentially offering new avenues for pain management therapies .

Agrochemical Applications

The compound also finds applications in agrochemicals, particularly as a building block for herbicides and pesticides.

Herbicide Development

This compound is used to synthesize herbicides that target specific plant species without affecting crops. This selectivity is crucial for sustainable agricultural practices .

Material Science Applications

In material science, this compound is utilized in the production of liquid crystals and polymers.

Liquid Crystals

The compound is a precursor for liquid crystal materials, which are essential in the manufacturing of displays and other electronic devices. Its unique chemical structure allows it to form stable liquid crystal phases under certain conditions .

Polymer Synthesis

Additionally, it serves as a monomer in polymer chemistry, contributing to the development of high-performance materials with specific physical properties .

Synthesis and Production Methods

The synthesis of this compound typically involves several chemical reactions, including chlorination and cyano group introduction.

Production Method Overview

A common method includes reacting 3-methyl cyanophenyl with chlorine gas under controlled conditions to produce 3-chloromethyl cyanophenyl, which is subsequently oxidized to yield this compound with high purity and yield .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of several derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects, suggesting potential for development into new antibiotics .

Case Study: Herbicide Efficacy

Another study focused on the herbicidal activity of formulations containing this compound derivatives. The findings demonstrated effective weed control with minimal impact on surrounding crops, highlighting its utility in integrated pest management strategies .

特性

分子式 |

C8H4ClNO2 |

|---|---|

分子量 |

181.57 g/mol |

IUPAC名 |

3-chloro-2-cyanobenzoic acid |

InChI |

InChI=1S/C8H4ClNO2/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-3H,(H,11,12) |

InChIキー |

KVZUULWDZYNNCC-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1)Cl)C#N)C(=O)O |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。